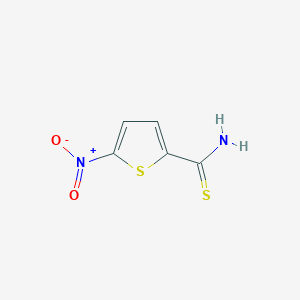
5-Nitrothiophene-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrothiophene-2-carbothioamide: is a heterocyclic compound that features a thiophene ring substituted with a nitro group at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nitration of thiophene to obtain 5-nitrothiophene, which is then subjected to further reactions to introduce the carbothioamide group .
Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-2-carbothioamide may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitrothiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 5-Aminothiophene-2-carbothioamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitrothiophene-2-carbothioamide is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains .
Medicine: Research has explored its potential as an antileishmanial agent, with promising results in inhibiting the growth of Leishmania parasites .
Industry: In industrial applications, this compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of 5-Nitrothiophene-2-carbothioamide involves its bioactivation by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular components. In the case of its antileishmanial activity, the compound is reduced by a type I nitroreductase in Leishmania, resulting in the generation of reactive oxygen species and mitochondrial damage . This disruption of cellular processes ultimately leads to the death of the parasite.
Comparación Con Compuestos Similares
- 5-Nitrothiophene-2-carboxamide
- 5-Nitrothiophene-2-carboxaldehyde
- 5-Nitrothiophene-2-carboxylic acid
Comparison: 5-Nitrothiophene-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other nitrothiophene derivatives. For example, while 5-Nitrothiophene-2-carboxamide and 5-Nitrothiophene-2-carboxaldehyde are primarily used in organic synthesis, this compound has shown specific antimicrobial and antileishmanial activities .
Propiedades
IUPAC Name |
5-nitrothiophene-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S2/c6-5(10)3-1-2-4(11-3)7(8)9/h1-2H,(H2,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKYENBYYMPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)
![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)
![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)
![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)
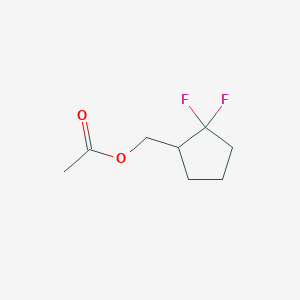
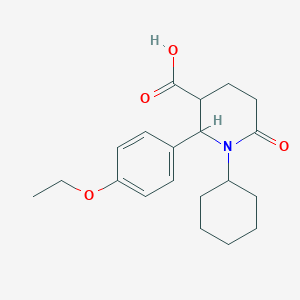
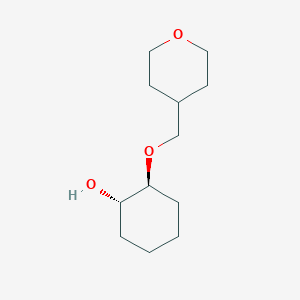
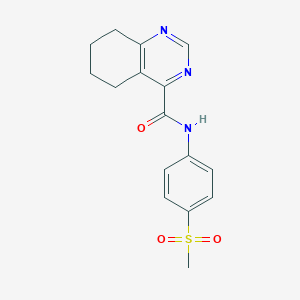

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
methanone](/img/structure/B3005249.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)
